2-Propenoic acid, 2-methyl-, tetrahydro-5-oxo-3-furanyl ester

CAS No.: 130224-95-2

Cat. No.: VC3735234

Molecular Formula: C8H10O4

Molecular Weight: 170.16 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 130224-95-2 |

|---|---|

| Molecular Formula | C8H10O4 |

| Molecular Weight | 170.16 g/mol |

| IUPAC Name | (5-oxooxolan-3-yl) 2-methylprop-2-enoate |

| Standard InChI | InChI=1S/C8H10O4/c1-5(2)8(10)12-6-3-7(9)11-4-6/h6H,1,3-4H2,2H3 |

| Standard InChI Key | ZROFAXCQYPKWCY-UHFFFAOYSA-N |

| SMILES | CC(=C)C(=O)OC1CC(=O)OC1 |

| Canonical SMILES | CC(=C)C(=O)OC1CC(=O)OC1 |

Introduction

Chemical Identity and Structure

Basic Identifiers

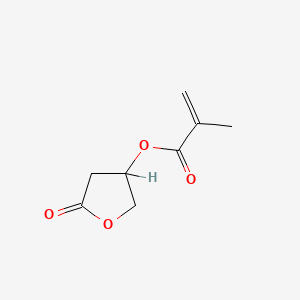

2-Propenoic acid, 2-methyl-, tetrahydro-5-oxo-3-furanyl ester is a chemical compound characterized by a methacrylic acid derivative structure that incorporates a tetrahydro-5-oxo-3-furanyl group. This structural arrangement gives the compound its distinctive chemical reactivity and polymerization potential.

The compound is identified by the following key parameters:

| Parameter | Value |

|---|---|

| CAS Number | 130224-95-2 |

| Molecular Formula | C₈H₁₀O₄ |

| Molecular Weight | 170.16 g/mol |

| IUPAC Name | (5-oxooxolan-3-yl) 2-methylprop-2-enoate |

| Standard InChI | InChI=1S/C8H10O4/c1-5(2)8(10)12-6-3-7(9)11-4-6/h6H,1,3-4H2,2H3 |

| Standard InChIKey | ZROFAXCQYPKWCY-UHFFFAOYSA-N |

The compound features a methacrylate functional group connected to a tetrahydro-5-oxo-3-furanyl (γ-butyrolactone) moiety, creating a structure with diverse chemical reactivity .

Synonyms and Alternative Nomenclature

The compound is known by several alternative names in scientific literature and commercial contexts:

-

(5-oxooxolan-3-yl) 2-methylprop-2-enoate

-

5-oxotetrahydrofuran-3-yl methacrylate

-

beta-methacryloyloxy-gamma-butyrolactone

Each name highlights different structural aspects of the molecule, reflecting its complex chemical architecture that combines a methacrylic acid component with a cyclic lactone structure.

Chemical and Physical Properties

Structural Characteristics

The molecule consists of two primary functional components: a methacrylic acid derivative (2-methylprop-2-enoate) and a tetrahydro-5-oxo-3-furanyl group. This combination creates a bifunctional molecule with an ester linkage connecting these two moieties.

The methacrylate portion contains a carbon-carbon double bond adjacent to a methyl group, which provides the reactive site for polymerization. The tetrahydro-5-oxo-3-furanyl group (a γ-butyrolactone structure) consists of a five-membered cyclic ester (lactone) with an oxygen atom in the ring .

Chemical Reactivity

The compound's primary reactivity stems from its methacrylate functionality, which can undergo addition polymerization reactions typical of vinyl compounds. The carbon-carbon double bond in the methacrylate group is susceptible to radical, anionic, and cationic polymerization mechanisms.

The lactone ring provides additional functionality that can influence the properties of resulting polymers, potentially enabling secondary reactions or modifications. The ester linkage between the two main structural components may be susceptible to hydrolysis under appropriate conditions.

Applications and Uses

Polymer Synthesis

The compound is primarily utilized in the synthesis of specialty polymers and resins. Its methacrylate group makes it particularly suitable for controlled polymerization reactions, leading to the formation of homopolymers or copolymers with specific mechanical and chemical properties.

These polymerization capabilities make it valuable in creating cross-linked polymers that find applications in various industrial contexts. The lactone functionality can introduce additional properties to the resulting polymers, including potential biodegradability and unique mechanical characteristics .

Research Findings and Current Studies

Polymerization Studies

Research on 2-Propenoic acid, 2-methyl-, tetrahydro-5-oxo-3-furanyl ester has primarily focused on exploring its polymerization behavior and the properties of resulting polymers. Studies have demonstrated that the compound can be effectively polymerized through various mechanisms to produce materials with controlled properties.

The presence of the lactone ring in the structure introduces interesting possibilities for creating polymers with specific thermal, mechanical, and chemical characteristics. Research has shown that derivatives of methacrylic acid, like this compound, can produce polymers with properties that can be tailored for specific applications in materials science.

Structure-Property Relationships

Ongoing research examines the relationship between the chemical structure of this compound and the properties of polymers derived from it. Scientists have been investigating how the unique combination of methacrylate and lactone functionalities influences:

-

Glass transition temperatures of resulting polymers

-

Mechanical strength and flexibility

-

Chemical resistance

-

Adhesion properties

-

Thermal stability

These studies contribute to the fundamental understanding of structure-property relationships in polymer chemistry and materials science.

Analytical Identification and Characterization

Spectroscopic Data

The compound can be characterized using various analytical techniques including:

-

Nuclear Magnetic Resonance (NMR) spectroscopy for structural confirmation

-

Infrared (IR) spectroscopy to identify functional groups

-

Mass spectrometry for molecular weight confirmation

Chemical Database Information

The compound is registered in several chemical databases with comprehensive information about its structure and properties:

| Database | Identifier |

|---|---|

| PubChem Compound | 11401011 |

| SMILES Notation | CC(=C)C(=O)OC1CC(=O)OC1 |

| Canonical SMILES | CC(=C)C(=O)OC1CC(=O)OC1 |

These database entries provide valuable resources for researchers seeking detailed information about the compound's structure and properties .

Future Research Directions

Emerging Applications

Current trends suggest that future research on 2-Propenoic acid, 2-methyl-, tetrahydro-5-oxo-3-furanyl ester may focus on developing:

-

Biodegradable polymers leveraging the lactone functionality

-

Smart materials with responsive properties

-

Biomedical applications such as drug delivery systems

-

Environmentally friendly coatings and adhesives

Computational Studies

Molecular modeling and computational chemistry approaches are increasingly being applied to predict the behavior of complex monomers like 2-Propenoic acid, 2-methyl-, tetrahydro-5-oxo-3-furanyl ester in polymerization reactions. These studies aim to optimize reaction conditions and predict properties of resulting polymers without extensive experimental work .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume